molecular formula C9H8BrFO B1343875 2-Bromo-1-(2-fluorophenyl)propan-1-one CAS No. 186036-09-9

2-Bromo-1-(2-fluorophenyl)propan-1-one

Cat. No.: B1343875
CAS No.: 186036-09-9
M. Wt: 231.06 g/mol
InChI Key: SRWOGHXEYXHDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a clear, pale lemon/lime liquid that is used in various chemical applications . This compound is known for its reactivity and is often utilized in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-fluorophenyl)propan-1-one can be synthesized through the bromination of 1-(2-fluorophenyl)propan-1-one. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(2-fluorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluorophenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(2-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Properties

IUPAC Name

2-bromo-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOGHXEYXHDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2′-fluoropropiophenone (25.0 g) in acetic acid (250 mL) was slowly added bromine (8.4 mL). The mixture was stirred at room temperature for 3 hr, and concentrated under reduced pressure. To the residue was added water (200 mL), and the mixture was extracted with diisopropyl ether. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to give the title compound as a yellow oil (yield 36.8 g, 97%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-fluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-fluorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2-fluorophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2-fluorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2-fluorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2-fluorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.